Olopatadine hydrochloride was first synthesized and developed by the pharmaceutical company Alcon for its therapeutic properties. The deuterated form, olopatadine-d6 hydrochloride, is classified under antihistamines and antiallergic agents. Its chemical structure includes a phenyl group, a benzyl group, and a hydroxyl group, contributing to its pharmacological activity.
The synthesis of olopatadine-d6 hydrochloride involves several key steps:
The synthesis process has been optimized for yield and purity, often achieving over 98% purity as verified by high-performance liquid chromatography (HPLC) .
The molecular formula for olopatadine-d6 hydrochloride is with a molecular weight of approximately 379.91 g/mol .
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure of olopatadine-d6 hydrochloride, providing detailed information about the environment of each atom within the molecule .
Olopatadine-d6 hydrochloride can participate in various chemical reactions typical for amines and esters:
These reactions are essential for modifying olopatadine-d6 for specific research applications or therapeutic formulations .
Olopatadine functions primarily as a selective antagonist of the H1 histamine receptor. The mechanism of action involves:
The pharmacokinetics of olopatadine indicate that it has a rapid onset of action with prolonged effects due to its affinity for H1 receptors .
These properties are crucial for its formulation in pharmaceutical products .
Olopatadine-d6 hydrochloride serves multiple purposes in scientific research:
The unique properties of deuterated compounds make them invaluable tools in both academic research and pharmaceutical development .
Olopatadine-d6 HCl (molecular weight: 379.91 g/mol, CAS: 140462-76-6 unlabelled parent) incorporates six deuterium atoms at the dimethylamino group's methyl positions, yielding the molecular formula C₂₁H₁₈D₆ClNO₃ [1] [5]. This strategic deuteration replaces all hydrogen atoms in the two methyl groups (-N(CH₃)₂) with deuterium, resulting in a -N(CD₃)₂ moiety [9]. The isotopic purity typically exceeds 98% deuterium incorporation, critical for minimizing isotopic effects during mass spectrometry-based quantification [5] [6]. The structural integrity of the parent compound is preserved, as deuterium substitution occurs at metabolically stable sites, ensuring the deuterated analog mirrors olopatadine's physicochemical behavior [1] [10].
Table 1: Isotopic Characteristics of Olopatadine-d6 HCl
Property | Specification |
---|---|
Molecular Formula | C₂₁H₁₈D₆ClNO₃ |
Exact Mass | 379.91 g/mol |
Deuterium Positions | N(CD₃)₂ moiety |
Isotopic Purity | ≥98% atom D |
CAS Number (unlabelled) | 140462-76-6 |
The synthesis prioritizes retention of the (Z)-configuration at the 11-((3-(dimethylamino)propylidene) bridge, essential for pharmacological activity [4] [10]. A modified Wittig reaction between a deuterated ylide (Ph₃P=CDCD₂CD₂N(CD₃)₂) and the aldehyde precursor of dibenzoxepinacetic acid achieves high Z-selectivity (>98%) [4] [8]. Temperature control (-78°C) and anhydrous conditions minimize isomerization to the inactive E-form. Post-reaction purification via recrystallization in ethanol/water mixtures further enriches Z-isomer purity to >99.5%, confirmed by NOESY NMR correlations [8]. Deuterated intermediates are synthesized using CD₃I under phase-transfer catalysis (benzyltriethylammonium chloride) to ensure complete methylation of the primary amine precursor [8].
Deuterium incorporation employs hydroboration-deuteration of allyl-protected intermediates. A key step involves treating 3-((11Z)-6,11-dihydrodibenzo[b,e]oxepin-11-yl)prop-2-en-1-ol with deuterated borane (BD₃·THF), followed by oxidative workup with D₂O₂/NaOD to yield the deuterated alkyl chain [4] [8]. This method achieves >95% regioselectivity for the anti-Markovnikov product and >97% deuterium incorporation at the target propylidene side chain [8]. The (Z)-stereochemistry is preserved through chelation-controlled catalysis using Rh(I) complexes, which restrict bond rotation during C-C coupling [4].
Solvent polarity critically impacts deuterium exchange efficiency. Tetrahydrofuran-d₈ (THF-d₈) maximizes catalytic deuteration of tertiary amines, achieving 99% isotopic purity at 50°C within 4 hours [4]. Palladium catalysts (e.g., Pd/C in D₂O) facilitate H/D exchange at aromatic positions but are avoided to ensure site-specific labeling only at the dimethylamino group [8]. Nickel-based catalysts (e.g., Raney Ni) show lower efficiency (<80% deuteration) due to competing dehalogenation side reactions [8].
Table 2: Catalytic Systems for Deuterium Incorporation
Catalyst | Solvent | Temperature (°C) | Deuteration Efficiency (%) | Reaction Time (h) |
---|---|---|---|---|
Pd/C | D₂O | 80 | 85 | 8 |
Raney Ni | DMF-d₇ | 100 | 78 | 12 |
RhCl₃ | THF-d₈ | 50 | 99 | 4 |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: